molecular formula C14H16BrNO3S B2355860 Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034518-01-7

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2355860
CAS No.: 2034518-01-7
M. Wt: 358.25
InChI Key: QWNDBGHARFZKRM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” are not provided in the search results. For detailed information on its reactivity, it is recommended to refer to specialized chemical databases or literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula is C14H16BrNO3S and the molecular weight is 358.25.

Scientific Research Applications

Synthesis and Pharmacological Properties

Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate has been a subject of interest in the synthesis of various pharmacologically active compounds. In a study by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008), derivatives involving similar structures were synthesized and found to have significant antihypertensive α-blocking activity with low toxicity. This highlights the compound's potential in developing medications for blood pressure management (Abdel-Wahab et al., 2008).

Chemoselective Reduction

Research by Sadhu, Reddy, and Dubey (2016) involved the condensation of related thio compounds, leading to the discovery of chemoselective reduction processes. This work contributes to the field of organic synthesis, particularly in the selective reduction of complex molecules (Sadhu, Reddy, & Dubey, 2016).

Heterocyclic Synthesis

Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, a compound structurally similar to the subject molecule, in the synthesis of various heterocyclic compounds. Such research is crucial for the development of new materials and pharmaceuticals (Mohareb et al., 2004).

Antibacterial Activity

In 2018, Nural, Gemili, Ulger, Sarı, De Coen, and Şahin synthesized polysubstituted derivatives of a similar molecular structure and found significant antibacterial activity, particularly against the A. baumannii strain and M. tuberculosis H37Rv strain. This study opens avenues for the development of new antimycobacterial agents (Nural et al., 2018).

Antibacterial and Antimycobacterial Activity

Belveren, Dondas, Ülger, Poyraz, García‐Mingüens, Ferrándiz-Saperas, and Sansano (2017) demonstrated that similar compounds exhibit antibacterial and antimycobacterial activity, indicating potential for therapeutic applications (Belveren et al., 2017).

Mechanism of Action

The mechanism of action for “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” is not provided in the search results. It’s possible that this compound is still under investigation, or it may not have a well-defined biological activity .

Safety and Hazards

Specific safety and hazard information for “Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate” is not available in the search results. General safety measures for handling chemicals include working in a well-ventilated area, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNDBGHARFZKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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